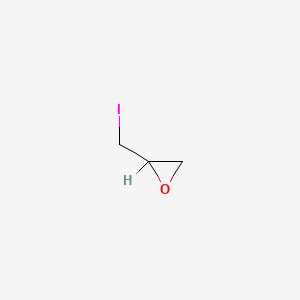

2-(碘甲基)环氧乙烷

描述

Molecular Dynamics of Dimethyldioxirane C-H Oxidation

The study on dimethyldioxirane (DMDO) reveals its reaction with isobutane, which involves hydrogen atom abstraction and can lead to the formation of tert-butanol and acetone through the oxygen rebound pathway. The research indicates that the presence of an implicit acetone solvent significantly increases the likelihood of the oxygen rebound pathway occurring. Additionally, the study observed short-lived diradical species and measured the time gap between C-H bond-breaking and C-O bond formation to be within 30 to 150 femtoseconds, which aligns with the lifetime of radical pairs from DMDO hydroxylation of certain cyclopropane derivatives .

Iodomethane Oxidation by Dimethyldioxirane

Iodomethane oxidation by DMDO presents a novel route to hypoiodous acid and iodohydrines without the need for a trapping agent for the iodide anion. The resulting hypoiodous acid can be trapped in situ by addition to olefins, yielding iodohydrines with good yields. The study also highlights the anti-stereospecific nature of the iodohydroxylation reaction, which is a key aspect of the chemical behavior of iodomethane when oxidized by DMDO .

Synthesis and Molecular Structure Analysis of Substituted Oxiranes

The synthesis of various enantiomers of substituted oxiranes, including trans-2,3-dimethyloxirane, has been achieved. The study provides vibrational circular dichroism (VCD) spectra and ab initio theoretical calculations to understand the molecular structure of these compounds. The research utilizes methods such as the localized molecular orbital method (LMO-VCD) and the vibronic coupling theoretical method (VCT) to analyze the absolute configurations of the synthesized oxiranes .

Cationic Oligomerization of Isopropyloxirane

Investigating the structures of oligomers and polymers derived from isopropyloxirane (IO) reveals insights into the nature of the bridged propagating oxonium ion intermediate. The study employs 13C NMR spectroscopy to confirm that the polymeric structural units have not undergone rearrangement during the cationic oligomerization process. This finding is significant for understanding the polymerization behavior of oxiranes and the stability of the resulting structures .

Recent Resurgence Toward the Oxidation of Heteroatoms Using Dimethyldioxirane

A comprehensive review of the literature from 2005 to the present highlights the shift from inorganic to organic oxidants in the field of oxidation chemistry. Dimethyldioxirane stands out as an effective oxidant due to its high functional group tolerance and the production of eco-friendly acetone as a byproduct. The review summarizes the oxidation of various heteroatoms, including sulfur, nitrogen, iodine, selenium, phosphorous, and platinum, using DMDO as the oxidant. This resurgence in using DMDO is attributed to its exquisite oxidation capabilities .

科学研究应用

环氧乙烷的环扩张

环氧乙烷,包括 2-(碘甲基)环氧乙烷,是各种开环和环扩张反应的通用起始原料 . 这些反应分为五个部分:插入、级联、无金属、金属催化和杂项策略 .

环氧乙烷底物的羰基化和 CO2 固定

Coates 实验室已经报道了他们成功的双金属环氧乙烷羰基化催化剂体系的新机制见解 . 他们提出的机理循环涉及环氧乙烷孤对电子最初配位到铝路易斯酸,然后通过钴阴离子打开所得配合物的环 .

常压羰基化

Coates 研究小组证明,通过使用铬代替铝,使用相同的有机配体骨架,可以在 CO 常压下完成某些底物的环氧乙烷羰基化反应 .

手性配体的影响

本研究最重要的贡献是手性配体 (L1 和 L2) 对反应结果的影响 . 使用 2-甲基乙烯基环氧乙烷作为底物,作者报告了从低到高的非对映选择性和对映选择性 .

同位素环氧乙烷的旋转光谱

已在 158 GHz 到 1093 GHz 之间的选定区域研究了天然同位素组成的环氧乙烷样品中的旋转光谱 . 对含一个 13 C 或一个 18 O 的同位素异构体的研究是主要重点 .

安全和危害

属性

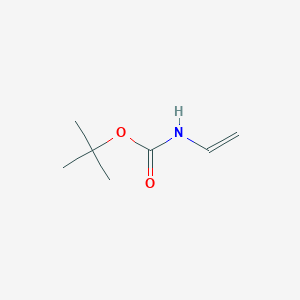

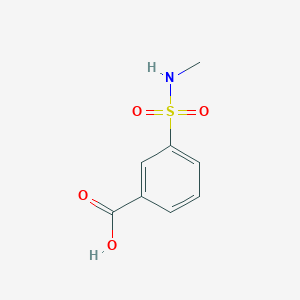

IUPAC Name |

2-(iodomethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5IO/c4-1-3-2-5-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIBHMPYXXPGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30977958 | |

| Record name | 2-(Iodomethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

624-57-7 | |

| Record name | Oxirane, (iodomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Iodomethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis method described in the research paper?

A1: The research paper [] details a novel, mild, one-step method for synthesizing β-iodo epoxides, specifically iodomethyloxirane, from corresponding epoxy-alcohols. This method utilizes a zinc salt-modified Mitsunobu halogenation reaction. [] This is significant because it offers a potentially more efficient and scalable alternative to traditional multi-step synthesis routes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid](/img/structure/B1295695.png)